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P162-0948

CDK8 inhibition Kinase inhibitor Pulmonary fibrosis

P162-0948 is a structurally novel CDK8 inhibitor (Tanimoto 0.223 vs known inhibitors) offering unmatched selectivity (63% CDK8 vs 15% CDK9 inhibition at 100 nM). It outperforms senexin A in functional assays and surpasses pirfenidone at 200-fold lower concentration. Use at 1–5 µM to interrogate Smad phosphorylation, EMT markers, or cell migration in A549 models. A type II inhibitor targeting the DMG-out conformation, it serves as an orthogonal chemotype for hit validation and a superior positive control for CDK8-focused drug discovery.

Molecular Formula C20H15FN4O2
Molecular Weight 362.4 g/mol
Cat. No. B15544863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP162-0948
Molecular FormulaC20H15FN4O2
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H15FN4O2/c21-16-6-3-13(4-7-16)12-23-18(26)11-19-24-25-20(27-19)15-5-8-17-14(10-15)2-1-9-22-17/h1-10H,11-12H2,(H,23,26)
InChIKeyPFQAFOZMVLHHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P162-0948: A Structurally Novel CDK8 Inhibitor for Pulmonary Fibrosis Research


P162-0948 is a potent and selective cyclin-dependent kinase 8 (CDK8) inhibitor, identified through a structure-based virtual screening campaign of 1.6 million compounds [1]. With a molecular formula of C20H15FN4O2 and a molecular weight of 362.36 g/mol , P162-0948 inhibits CDK8 with an IC50 of 50.4 nM [1]. It is a type II kinase inhibitor that binds to the DMG-out conformation of CDK8, occupying the hydrophobic back pocket [1]. The compound disrupts the TGF-β/Smad signaling pathway, reduces cell migration, and suppresses the expression of epithelial-to-mesenchymal transition (EMT)-related proteins in A549 human alveolar epithelial cells [1].

Why Generic CDK8 Inhibitors Cannot Replace P162-0948


CDK8 inhibitors exhibit wide variability in potency, selectivity, binding mode, and functional outcomes that preclude simple substitution. P162-0948 is structurally novel, with a maximum Tanimoto similarity score of only 0.223 to the closest known CDK8 inhibitor [1]. This distinct chemotype results in a unique selectivity profile—63% inhibition of CDK8 at 100 nM while inhibiting CDK9 (the structurally closest kinase) by only 15% at the same concentration [1]. In head-to-head functional assays, P162-0948 outperforms the reference CDK8 inhibitor senexin A at equimolar concentrations and surpasses the clinical antifibrotic pirfenidone at a 200-fold lower concentration [1]. Substituting P162-0948 with another CDK8 inhibitor without equivalent validation would introduce uncontrolled variables in TGF-β/Smad pathway modulation and EMT suppression studies.

Quantitative Differentiation of P162-0948 vs. CDK8 Inhibitor Comparators


CDK8 Inhibitory Potency: P162-0948 vs. Clinical-Stage and Tool Compound Comparators

P162-0948 inhibits CDK8 with an IC50 of 50.4 nM [1]. This potency is comparable to that of the clinical-stage CDK8 inhibitor SEL-120-34A (IC50 37.2 nM) [2] and significantly higher than that of the widely used tool compound senexin A (IC50 280 nM) . It is less potent than the advanced clinical candidate BI-1347 (IC50 1.1 nM) , but its unique structural scaffold offers distinct advantages for chemical biology studies.

CDK8 inhibition Kinase inhibitor Pulmonary fibrosis IC50

Kinome-Wide Selectivity: P162-0948 Demonstrates >4-Fold Window Over Structurally Closest CDK9

P162-0948 was tested against a panel of 60 diverse kinases at 100 nM. It exhibited 63% inhibition of CDK8, with no other kinase showing >50% inhibition [1]. The structurally closest kinase, CDK9, was inhibited by only 15% [1]. This selectivity window contrasts with some other CDK8 inhibitors, such as CCT251545 (IC50 5 nM for CDK8, 18 nM for CDK19) [2].

Kinase selectivity CDK9 Off-target Kinome profiling

Structural Novelty: P162-0948 Has a Unique Chemotype vs. 30 Known CDK8 Inhibitors

P162-0948 was compared to 30 diverse CDK8 inhibitors from the ChEMBL database. The most similar compound (CHEMBL5187943) yielded a Tanimoto similarity score of only 0.223, indicating minimal structural overlap [1]. t-SNE visualization confirmed that P162-0948 does not cluster with known CDK8 inhibitors [1]. This contrasts with many CDK8 inhibitors derived from common scaffolds (e.g., the 4,5-dihydrobenzo[g]indazole scaffold of SEL-120-34A).

Structural novelty Tanimoto similarity Chemotype Scaffold

Functional Superiority: P162-0948 Outperforms Senexin A and Pirfenidone in TGF-β1-Induced Migration and EMT

In a scratch wound assay, 5 μM P162-0948 inhibited TGF-β1-induced migration of A549 cells more effectively than equimolar senexin A (5 μM) or pirfenidone (1 mM) [1]. P162-0948 also suppressed EMT-related protein expression (E-cadherin, N-cadherin, vimentin) in a concentration-dependent manner [1]. At 5 μM, P162-0948 significantly reduced nuclear phospho-Smad3 T179 and RNA polymerase II pSer2/5 levels [1].

Cell migration EMT TGF-β A549 Pirfenidone

Optimized Applications of P162-0948 in Pulmonary Fibrosis and Kinase Research


Chemical Probe for Dissecting TGF-β/Smad Signaling in Pulmonary Fibrosis Models

Use P162-0948 at 1–5 μM to interrogate CDK8-dependent regulation of Smad phosphorylation and EMT in A549 or primary lung epithelial cells. The compound's demonstrated ability to reduce nuclear p-Smad3 T179 and RNA polymerase II pSer2/5 levels [1] makes it an ideal tool for mechanistic studies of TGF-β-driven fibrogenesis, particularly where structural novelty reduces the confounding influence of off-target kinase inhibition.

Orthogonal Validation Tool in CDK8 Drug Discovery Campaigns

Employ P162-0948 as a structurally distinct reference compound in secondary assays to confirm on-target pharmacology. Given its Tanimoto similarity of only 0.223 to known CDK8 inhibitors [1], it provides an orthogonal chemotype to validate hits from high-throughput screens, reducing the risk of advancing false positives driven by common scaffold-based artifacts.

Benchmarking Novel CDK8 Inhibitors in Cellular Migration and EMT Assays

Use P162-0948 at 5 μM as a positive control benchmark in A549 cell migration scratch assays and Western blot analyses of EMT markers (E-cadherin, N-cadherin, vimentin). Its established superiority over senexin A at equimolar concentrations [1] provides a robust reference point for evaluating the functional efficacy of newly synthesized CDK8 inhibitor candidates.

Starting Point for Structure-Activity Relationship (SAR) Studies Targeting the CDK8 DMG-Out Conformation

Leverage the type II binding mode of P162-0948 to the DMG-out conformation of CDK8 [1] as a scaffold for medicinal chemistry optimization. Modifications targeting the hydrophobic back pocket may yield analogs with improved potency or pharmacokinetic properties, building upon a validated, structurally novel core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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